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Compound of Interest

Compound Name: Brilaroxazine hydrochloride

Cat. No.: B610569

Brilaroxazine Hydrochloride Technical Support
Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with
Brilaroxazine hydrochloride. The information is presented in a question-and-answer format to
directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a surprisingly low incidence of metabolic side effects (weight gain,
changes in glucose and lipids) in our preclinical models compared to other atypical
antipsychotics. Is this an expected outcome?

Al: Yes, this is a consistent and expected finding with Brilaroxazine hydrochloride. Clinical
trial data has demonstrated a favorable metabolic profile for Brilaroxazine compared to a
placebo and other third-generation antipsychotics. In a 4-week Phase Il trial (RECOVER), the
percentage of patients experiencing clinically relevant weight gain (>7%) was comparable to
placebo and notably lower than historical data for drugs like aripiprazole, brexpiprazole, and
cariprazine.[1] Similarly, no significant changes in blood glucose or lipid levels were observed
compared to placebo.[2] This unexpectedly favorable metabolic profile is a key differentiating
feature of Brilaroxazine.
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Q2: Our in-vivo experiments show a reduction in pro-inflammatory cytokines. Is Brilaroxazine
hydrochloride known to have anti-inflammatory properties?

A2: Yes, emerging evidence suggests that Brilaroxazine hydrochloride possesses anti-
inflammatory effects. The pivotal Phase Ill RECOVER trial reported a reduction in key
proinflammatory cytokines implicated in the pathophysiology of schizophrenia.[2] This is a
novel aspect of Brilaroxazine's profile and is being explored for its therapeutic potential in
inflammatory diseases. In fact, Brilaroxazine has received Orphan Drug Designation from the
U.S. FDA for the treatment of Pulmonary Arterial Hypertension (PAH) and Idiopathic Pulmonary
Fibrosis (IPF) based on promising preclinical data showing mitigation of fibrosis and
inflammation in animal models.[1][3]

Q3: We are co-administering Brilaroxazine with a potent CYP3A4 inhibitor in our animal models
and not seeing the expected increase in Brilaroxazine plasma concentration. Is this a known
drug-drug interaction profile?

A3: This is a known and significant characteristic of Brilaroxazine's pharmacokinetic profile. A
clinical drug-drug interaction (DDI) study with the strong CYP3A4 inhibitor itraconazole showed
no clinically significant impact on Brilaroxazine's plasma concentrations.[4][5] This is in stark
contrast to many other antipsychotics whose plasma levels are substantially increased when
co-administered with CYP3A4 inhibitors.[6] However, it is important to note that co-
administration with a strong CYP3A4 inducer, such as phenytoin, has been shown to decrease
Brilaroxazine exposure.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent efficacy results in animal models of psychosis.
Potential Cause & Troubleshooting Steps:

e Model Selection: Brilaroxazine's unique mechanism as a dopamine-serotonin system
modulator may lead to varied responses in different preclinical models. For instance, in a
dizocilpine-induced hyperactivity model, Brilaroxazine significantly reduced spontaneous
locomotor activity and stereotypy.[7] Ensure the chosen model is appropriate for assessing
compounds with this pharmacological profile.
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» Dose Selection: Preclinical studies have demonstrated efficacy at specific dose ranges (e.g.,
10 mg/kg and 30 mg/kg in rodent models of psychosis).[7] A comprehensive dose-response
study is recommended to identify the optimal therapeutic window in your specific model.

o Pharmacokinetics: Brilaroxazine has a relatively long terminal half-life of about 55-60 hours
in humans.[1][9] While preclinical pharmacokinetics will differ, ensure the dosing regimen is
appropriate to maintain steady-state concentrations.

Issue 2: Unexpectedly low extrapyramidal symptoms (EPS) or akathisia in experimental
subjects.

Interpretation and Confirmation:

This is a key feature of Brilaroxazine's favorable side effect profile. The low incidence of EPS
and akathisia is thought to be due to its specific receptor binding profile, particularly its partial
agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[6]

» Confirmation: To confirm these findings, utilize validated rating scales for EPS and akathisia
appropriate for your experimental subjects.

o Comparative Studies: Including a positive control (an antipsychotic known to induce EPS) in
your study design can help to contextualize the low incidence observed with Brilaroxazine.

Data Presentation

Table 1: Receptor Binding Affinity (Ki, nM) of Brilaroxazine
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Receptor Ki (nM)

Dopamine Receptors

D2S High Affinity
D2L High Affinity
D3 High Affinity
D4.4 High Affinity
D1 Moderate Affinity
D5 Moderate Affinity

Serotonin Receptors

5-HT1A 15

5-HT2A 2.5

5-HT2B 0.19

5-HT7 2.7

5-HT2C Moderate Affinity
5-HT3 Moderate Affinity
5-HT6 Moderate Affinity

Other Receptors

H1 Moderate Affinity
042 nicotinic Moderate Affinity
Serotonin Transporter Moderate Affinity
0ol1B adrenergic Moderate Affinity

Data compiled from multiple sources.[1][10]

Table 2: Key Efficacy and Safety Findings from the Phase Il RECOVER Trial (4-week data)
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. Brilaroxazine 50
Endpoint Placebo p-value
mg

Primary Endpoint

Change from Baseline

] -23.9 -13.8 <0.001
in PANSS Total Score
Safety and Tolerability
Patients with >7%

] ] 5.9% 2.9% N/A
Weight Gain
Akathisia <1% N/A N/A
Extrapyramidal

<1% N/A N/A

Symptoms
Discontinuation Rate 16% 22% N/A

PANSS: Positive and Negative Syndrome Scale. Data from the pivotal RECOVER Phase llI
clinical trial.[1][2]

Experimental Protocols

Protocol 1: Phase Ill RECOVER Clinical Trial Methodology

Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.[1]
[11]

o Patient Population: 411 patients with a DSM-5 diagnosis of schizophrenia experiencing an
acute exacerbation of psychosis.[9][12]

« Intervention: Patients were randomized to receive once-daily oral doses of Brilaroxazine (15
mg or 50 mq) or placebo.[1][12]

o Primary Efficacy Endpoint: The change from baseline in the Positive and Negative Syndrome
Scale (PANSS) total score at week 4.[1][11]
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o Safety Assessments: Monitoring of treatment-emergent adverse events, weight, vital signs,
electrocardiograms (ECGSs), and laboratory parameters (including metabolic panels and
prolactin levels).[13]

Protocol 2: Drug-Drug Interaction Study with CYP3A4 Inhibitors/Inducers

o Study Design: A single-center, two-part, open-label, fixed-sequence study in healthy
volunteers.[7]

o Part A (Inhibitor): A single 15 mg oral dose of Brilaroxazine was administered alone, and then
again after reaching steady-state concentrations of the strong CYP3A4 inhibitor,
itraconazole.[7][8]

o Part B (Inducer): A single 15 mg oral dose of Brilaroxazine was administered after reaching
steady-state concentrations of the strong CYP3A4 inducer, phenytoin.[7][8]

o Pharmacokinetic Assessments: Serial blood samples were collected to determine the
pharmacokinetic parameters of Brilaroxazine (Cmax, AUC) with and without the co-
administered drugs.[7]

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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